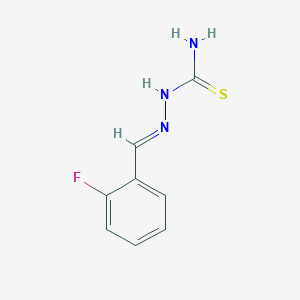![molecular formula C21H23NO4 B256038 2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)
2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound featuring a pyrrolidine ring, a furochromenone core, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The process begins with the formation of the furochromenone core, followed by the introduction of the pyrrolidin-1-ylpropyl group. Key steps include:
Formation of the Furochromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidin-1-ylpropyl Group: This step involves the reaction of the furochromenone intermediate with a pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The pyrrolidine ring and furochromenone core are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Furochromenone Derivatives: Compounds with similar furochromenone cores, such as furocoumarins and chromones.
Uniqueness
2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H23NO4/c1-12-14(3)25-18-11-19-17(10-16(12)18)13(2)15(21(24)26-19)6-7-20(23)22-8-4-5-9-22/h10-11H,4-9H2,1-3H3 |
InChI Key |
LXPPMCGMBVXHLL-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2)CCC(=O)N4CCCC4)C)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)

![ETHYL 4-METHYL-2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B255965.png)
![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)

![3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)



